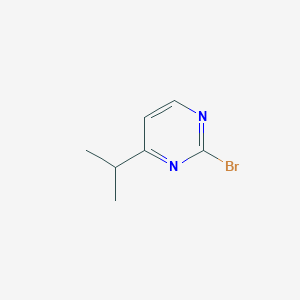
4-(3-bromophenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)morpholin-3-one is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of morpholine, a heterocyclic amine, and contains a bromophenyl group attached to the morpholinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 3-bromophenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired morpholinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .
Another method involves the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is coupled with a morpholinone derivative in the presence of a palladium catalyst and a base such as potassium carbonate . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to improve efficiency and scalability. These methods ensure consistent product quality and reduce production costs.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The morpholinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholinone derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(3-Bromophenyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 4-(3-bromophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the morpholinone ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)morpholin-3-one
- 4-(2-Bromophenyl)morpholin-3-one
- 4-(3-Chlorophenyl)morpholin-3-one
Uniqueness
4-(3-Bromophenyl)morpholin-3-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
特性
CAS番号 |
1196153-18-0 |
|---|---|
分子式 |
C10H10BrNO2 |
分子量 |
256.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



